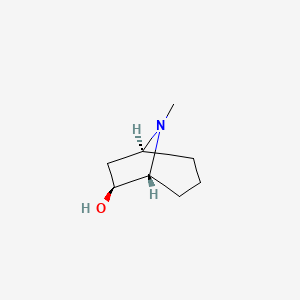

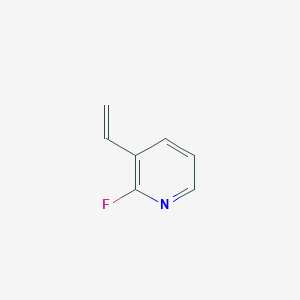

![molecular formula C9H13N3Na2O11P2 B8020717 disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B8020717.png)

disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cytidine 5’-(trihydrogen diphosphate),disodium salt is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. It is a key intermediate in the biosynthesis of nucleic acids and plays a crucial role in various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate),disodium salt typically involves the phosphorylation of cytidine. This can be achieved through enzymatic or chemical methods. One common approach is the use of uridine monophosphate kinase to transfer a phosphate group from adenosine triphosphate to cytidine monophosphate, forming Cytidine 5’-(trihydrogen diphosphate) .

Industrial Production Methods: In industrial settings, the production of Cytidine 5’-(trihydrogen diphosphate),disodium salt often involves microbial fermentation processes. Specific strains of bacteria, such as Brevibacterium ammoniagenes, are cultured in media containing cytidine monophosphate and other necessary nutrients. The fermentation process is optimized to maximize the yield of Cytidine 5’-(trihydrogen diphosphate) .

Analyse Chemischer Reaktionen

Types of Reactions: Cytidine 5’-(trihydrogen diphosphate),disodium salt can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form cytidine 5’-diphosphate.

Reduction: It can be reduced to form cytidine monophosphate.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.

Major Products:

Oxidation: Cytidine 5’-diphosphate.

Reduction: Cytidine monophosphate.

Substitution: Various cytidine derivatives.

Wissenschaftliche Forschungsanwendungen

Cytidine 5’-(trihydrogen diphosphate),disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.

Biology: It plays a role in the regulation of cellular processes and is involved in the synthesis of RNA and DNA.

Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent

Wirkmechanismus

Cytidine 5’-(trihydrogen diphosphate),disodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. For example, it is a substrate for cytidylate kinase, which phosphorylates it to form cytidine triphosphate. This compound is then used in the synthesis of RNA and DNA .

Vergleich Mit ähnlichen Verbindungen

- Cytidine 5’-diphosphate trisodium salt

- Cytidine 5’-triphosphate disodium salt

- Cytidine 5’-diphosphocholine sodium salt hydrate

Comparison: Cytidine 5’-(trihydrogen diphosphate),disodium salt is unique in its specific role in nucleotide synthesis and its ability to participate in various biochemical reactions. Compared to Cytidine 5’-diphosphate trisodium salt and Cytidine 5’-triphosphate disodium salt, it has distinct phosphorylation states that make it suitable for different applications in research and industry .

Eigenschaften

IUPAC Name |

disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q-2;2*+1/t4-,6-,7-,8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLZAUHOCLDACW-WFIJOQBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na2O11P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)

![7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8020655.png)

![N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt](/img/structure/B8020665.png)